Bis(2-nitrophenyl)sulfone Bis(2-nitrophenyl)sulfone
Brand Name: Vulcanchem
CAS No.: 14665-52-2
VCID: VC21079046
InChI: InChI=1S/C12H8N2O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C12H8N2O6S
Molecular Weight: 308.27 g/mol

Bis(2-nitrophenyl)sulfone

CAS No.: 14665-52-2

Cat. No.: VC21079046

Molecular Formula: C12H8N2O6S

Molecular Weight: 308.27 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-nitrophenyl)sulfone - 14665-52-2

Specification

CAS No. 14665-52-2
Molecular Formula C12H8N2O6S
Molecular Weight 308.27 g/mol
IUPAC Name 1-nitro-2-(2-nitrophenyl)sulfonylbenzene
Standard InChI InChI=1S/C12H8N2O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H
Standard InChI Key IHZVFZOUXUNSPQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Bis(2-nitrophenyl)sulfone, also known as 1,1'-sulfonylbis[2-nitrobenzene] or 2,2'-dinitrodiphenyl sulfone, is a sulfone derivative characterized by the presence of two nitro groups at the ortho positions of two phenyl rings connected by a sulfone (SO₂) group. The compound's key identifying information is summarized in Table 1.

Table 1: Chemical Identity of Bis(2-nitrophenyl)sulfone

ParameterValue
CAS Registry Number14665-52-2
Molecular FormulaC₁₂H₈N₂O₆S
Molecular Weight308.27 g/mol
IUPAC Name1-nitro-2-(2-nitrophenyl)sulfonylbenzene
Standard InChIKeyIHZVFZOUXUNSPQ-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C(=C1)N+[O-])S(=O)(=O)C2=CC=CC=C2N+[O-]
SynonymsBis(o-nitrophenyl) Sulfone; 2,2'-Dinitrodiphenyl Sulfone; NSC 633001

The structural configuration of bis(2-nitrophenyl)sulfone features two nitrophenyl moieties linked by a tetrahedral sulfone group. The ortho-positioned nitro groups impart distinctive electronic properties to the molecule, influencing its reactivity and applications in various chemical processes .

Physicochemical Properties

The physicochemical properties of bis(2-nitrophenyl)sulfone significantly influence its behavior in chemical reactions and its applications. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of Bis(2-nitrophenyl)sulfone

PropertyValue/Description
Physical StateSolid
AppearanceLight yellow crystalline powder
Solubility in Water0.8 μg/mL (poorly soluble)
Solubility in Organic SolventsSoluble in DMSO, dichloromethane, and other organic solvents
Melting PointData not provided in available sources
pKaData not provided in available sources
StabilityMoisture sensitive; stable under normal laboratory conditions

The electron-withdrawing nitro groups in the ortho positions confer specific electronic characteristics to the molecule, making it particularly useful in material science and organic synthesis applications. The poor water solubility suggests hydrophobic character, which is consistent with its organic sulfone structure .

Synthesis Methods

Several synthetic routes have been developed for the preparation of bis(2-nitrophenyl)sulfone. These methods typically involve the formation of sulfone bonds between appropriately substituted nitrophenyl precursors.

Oxidation of Corresponding Sulfides

One common approach involves the oxidation of bis(2-nitrophenyl)sulfide using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or oxone (potassium peroxymonosulfate). This method is particularly useful for laboratory-scale synthesis .

Direct Sulfonation of Nitrobenzene Derivatives

Another synthetic pathway involves the direct sulfonation of nitrobenzene derivatives. This approach typically employs sulfonating agents and proceeds through electrophilic aromatic substitution mechanisms.

Palladium-Catalyzed Coupling Reactions

Recent advances in synthesis methodology include palladium-catalyzed coupling reactions that can form the sulfone bridge between two nitrophenyl moieties. These methods offer advantages in terms of selectivity and yield, particularly for substituted variants .

The synthesis of bis(2-nitrophenyl)sulfone can also be achieved through metal-catalyzed reactions using SO₂ surrogates such as DABSO (DABCO-bis(sulfurdioxide)) or inorganic sulfites (Na₂S₂O₅), which have emerged as powerful strategies for directly introducing the SO₂ group into organic frameworks .

Applications and Research Significance

Bis(2-nitrophenyl)sulfone has found numerous applications across different scientific disciplines, highlighting its versatility as a chemical entity.

Organic Synthesis

In organic synthesis, bis(2-nitrophenyl)sulfone serves as a valuable precursor and intermediate. The electron-withdrawing nitro groups at the ortho positions make it particularly useful for specific transformation reactions.

Pharmaceutical Development

This compound plays a significant role in pharmaceutical research and development:

  • Used as an impurity standard in the quality control of pharmaceutical products, particularly those related to Dapsone

  • Employed in Abbreviated New Drug Application (ANDA) filings to the FDA

  • Utilized in toxicity studies of drug formulations

Material Science Applications

In material science, bis(2-nitrophenyl)sulfone contributes to the development of specialty materials with enhanced properties:

  • Used in the synthesis of polymers with high thermal and chemical resistance

  • Contributes to materials requiring specific electronic properties

  • Employed in the development of advanced coatings

Analytical Chemistry

The compound also serves important functions in analytical chemistry, where it is used as a reagent for detecting and quantifying other chemical substances .

Hazard TypeClassification/Information
Skin Corrosion/IrritationCategory 2 (H315)
Serious Eye Damage/IrritationCategory 2 (H319)
Respiratory IrritationMay cause respiratory system irritation
CarcinogenicityNo data available; not classified as carcinogenic
Reproductive ToxicityNo data available
Environmental HazardsInformation not conclusively established in available sources

Standard laboratory safety practices should be observed when handling this compound, including:

  • Use of appropriate personal protective equipment (gloves, lab coat, safety glasses)

  • Handling in well-ventilated areas

  • Avoiding contact with skin, eyes, and respiratory tract

  • Proper disposal according to local regulations

The compound is moisture-sensitive and should be stored in a cool, dry place away from incompatible materials.

Structural Analogs and Comparative Properties

Bis(2-nitrophenyl)sulfone belongs to a family of nitrophenyl sulfones, each with distinctive properties based on the position of the nitro groups. Understanding these structural relationships provides valuable insights into structure-activity relationships.

Positional Isomers

The most common structural analogs of bis(2-nitrophenyl)sulfone are:

  • Bis(3-nitrophenyl)sulfone (meta isomer): This isomer features nitro groups at the meta positions of both phenyl rings. Crystallographic studies reveal that the dihedral angle between the two symmetry-related benzene rings is 40.10° in this isomer .

  • Bis(4-nitrophenyl)sulfone (para isomer): With nitro groups at the para positions, this isomer shows different physical and chemical properties compared to the ortho variant .

The position of the nitro groups significantly influences the electronic distribution, reactivity, and physical properties of these isomers. The ortho-positioned nitro groups in bis(2-nitrophenyl)sulfone create unique steric and electronic effects that distinguish it from its meta and para analogs.

Substituted Derivatives

Various substituted derivatives of bis(2-nitrophenyl)sulfone have been synthesized and studied:

  • Fluorinated derivatives: Compounds such as bis(4-fluoro-3-nitrophenyl)sulfone combine the electronic effects of both fluoro and nitro substituents

  • Mixed phenyl derivatives: 2-Nitrophenyl phenyl sulfone represents a hybrid structure with only one nitro-substituted phenyl ring

  • Amino-nitro derivatives: Compounds like bis(4-amino-3-nitrophenyl)sulfone exhibit different reactivity patterns due to the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups

Recent Research and Future Directions

Recent scientific investigations have highlighted the importance of sulfone derivatives, including bis(2-nitrophenyl)sulfone, in various research areas.

Synthetic Applications

Current research focuses on developing more efficient synthetic routes for bis(2-nitrophenyl)sulfone and its derivatives. Metal-catalyzed reactions using palladium and copper catalysts have emerged as promising approaches for constructing sulfone frameworks with high selectivity .

Material Science Innovations

In material science, bis(2-nitrophenyl)sulfone and related compounds are being explored for their potential in developing new polyether sulfones. These materials show enhanced thermal stability and chemical resistance, making them suitable for specialized applications .

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